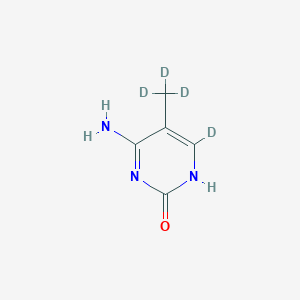
4-amino-6-deuterio-5-(trideuteriomethyl)-1H-pyrimidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-6-deuterio-5-(trideuteriomethyl)-1H-pyrimidin-2-one is a deuterated derivative of a pyrimidine compound. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are key components in many biological molecules, including nucleotides and nucleic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-6-deuterio-5-(trideuteriomethyl)-1H-pyrimidin-2-one typically involves the deuteration of a precursor pyrimidine compound. Deuteration can be achieved through various methods, including:
Catalytic Exchange: Using a deuterium gas (D2) in the presence of a catalyst.
Chemical Exchange: Using deuterated solvents or reagents.
Industrial Production Methods
Industrial production of deuterated compounds often involves large-scale catalytic exchange processes, where the precursor compound is exposed to deuterium gas under controlled conditions to achieve the desired level of deuteration.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyrimidine oxide, while substitution reactions can produce various substituted pyrimidines.
Scientific Research Applications
Chemistry: Used as a labeled compound in NMR spectroscopy to study reaction mechanisms.
Biology: Investigated for its role in metabolic pathways and enzyme interactions.
Medicine: Potential use in drug development as a stable isotope-labeled compound for pharmacokinetic studies.
Industry: Utilized in the synthesis of deuterated drugs and materials.
Mechanism of Action
The mechanism of action of 4-amino-6-deuterio-5-(trideuteriomethyl)-1H-pyrimidin-2-one involves its interaction with molecular targets such as enzymes and receptors. The deuterium atoms can influence the compound’s metabolic stability and reaction kinetics, leading to altered biological activity.
Comparison with Similar Compounds
Similar Compounds
4-amino-5-methyl-1H-pyrimidin-2-one: A non-deuterated analog.
4-amino-6-chloro-5-methyl-1H-pyrimidin-2-one: A chlorinated derivative.
4-amino-5-(trideuteriomethyl)-1H-pyrimidin-2-one: A partially deuterated analog.
Uniqueness
4-amino-6-deuterio-5-(trideuteriomethyl)-1H-pyrimidin-2-one is unique due to its high level of deuteration, which can significantly impact its chemical and biological properties. The presence of deuterium atoms can enhance the compound’s stability and alter its interaction with biological targets, making it valuable for research and industrial applications.
Properties
Molecular Formula |
C5H7N3O |
|---|---|
Molecular Weight |
129.15 g/mol |
IUPAC Name |
4-amino-6-deuterio-5-(trideuteriomethyl)-1H-pyrimidin-2-one |
InChI |
InChI=1S/C5H7N3O/c1-3-2-7-5(9)8-4(3)6/h2H,1H3,(H3,6,7,8,9)/i1D3,2D |
InChI Key |
LRSASMSXMSNRBT-MZCSYVLQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=NC(=O)N1)N)C([2H])([2H])[2H] |
Canonical SMILES |
CC1=CNC(=O)N=C1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



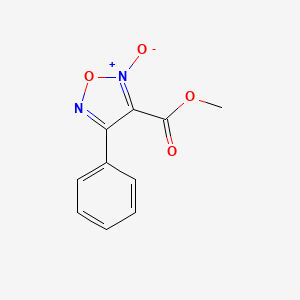
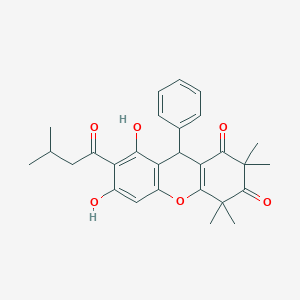
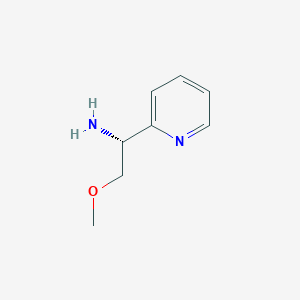

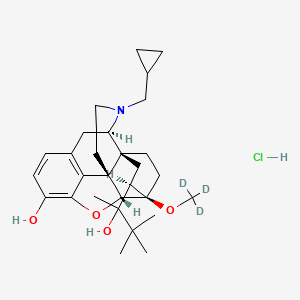
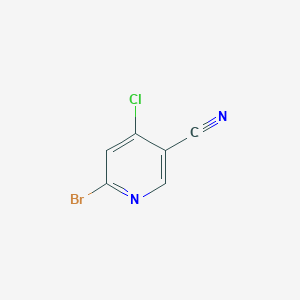
![N-[4-[[(2-chlorophenyl)-oxomethyl]amino]-3-methoxyphenyl]-2-pyridinecarboxamide](/img/structure/B13442214.png)
![(2S,3R,4S,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile](/img/structure/B13442216.png)

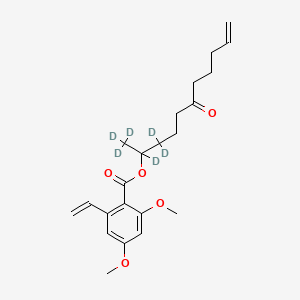
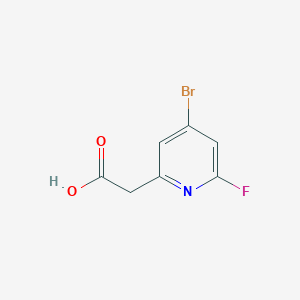
![(NZ)-N-[(5-methyl-1H-indol-2-yl)-(1-methylpiperidin-4-yl)methylidene]hydroxylamine](/img/structure/B13442230.png)

